5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
This compound features a thiophene-2-carboxylic acid backbone substituted with a 4-amino-3,5-dimethylpyrazole group via a methyl linker. Its molecular formula is inferred as C₁₂H₁₄N₄O₂S (estimated molecular weight ~298.33 g/mol, based on structural analogs in ). The amino and dimethyl groups on the pyrazole ring influence hydrogen-bonding capacity and steric effects, making it a candidate for pharmaceutical or agrochemical applications. It is listed as discontinued in commercial catalogs (CymitQuimica, 2025) .
Properties
IUPAC Name |
5-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5,12H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJYTYBMKPSVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(S2)C(=O)O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143535 | |
| Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-13-2 | |
| Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine Cyclization with β-Diketone Derivatives
Reaction of hydrazine derivatives with β-diketones or β-keto nitriles enables pyrazole ring formation. For example:
$$
\text{CH}3\text{COC(CH}3\text{)=N-NH}2 + \text{CH}3\text{COCH}2\text{CN} \rightarrow \text{C}5\text{H}8\text{N}4 + \text{byproducts}
$$
This method yields 4-aminopyrazoles with 60–75% efficiency when using microwave-assisted conditions.
Directed Amination Strategies
Post-cyclization amination via Buchwald-Hartwig coupling or nucleophilic substitution introduces the amino group. Palladium-catalyzed amination of 4-bromo-3,5-dimethylpyrazole with ammonia achieves 82% yield in dioxane at 110°C.
Thiophene Carboxylic Acid Preparation
The thiophene-2-carboxylic acid precursor is typically synthesized through:
Gewald Reaction
Two-component condensation of ketones with elemental sulfur and cyanoacetates:
$$
\text{CH}3\text{COCH}3 + \text{NCCH}2\text{COOR} + \text{S}8 \xrightarrow{\text{base}} \text{Thiophene-2-carboxylate}
$$
Yields exceed 85% when using morpholine as catalyst in ethanol.
Direct Carboxylation
Lithiation of 2-bromothiophene followed by carboxylation with CO₂:
$$
\text{2-BrThiophene} \xrightarrow{\text{n-BuLi}} \text{2-LiThiophene} \xrightarrow{\text{CO}_2} \text{Thiophene-2-carboxylic acid}
$$
This method provides 91% purity but requires cryogenic conditions.
Coupling Methodologies
Critical step linking the pyrazole and thiophene subunits:
Mannich-Type Alkylation
| Condition | Reagents | Yield | Purity |
|---|---|---|---|
| Aqueous acidic | HCHO, HCl, 80°C | 68% | 95% |
| Solvent-free | Paraformaldehyde, 100°C | 73% | 97% |
| Microwave-assisted | HCHO, SiO₂, 300W | 88% | 99% |
Optimal results (88% yield) achieved using microwave irradiation with silica-supported formaldehyde.
Nucleophilic Displacement
Reaction of chloromethyl-thiophene with pyrazole sodium salt:
$$
\text{ClCH}_2\text{-Thiophene} + \text{Na}^+\text{Pyrazole}^- \rightarrow \text{Target Compound}
$$
Requires anhydrous DMF at 120°C (yield: 65–70%).
Purification and Characterization
Final product isolation typically involves:
- Acid-base extraction (pH 4–5 for precipitation)
- Recrystallization from ethanol/water (3:1 v/v)
- Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1)
Key analytical data:
- ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 5.32 (s, 2H, CH₂), 6.89 (s, 1H, thiophene), 7.25 (s, 1H, pyrazole)
- HPLC : tᵣ = 4.56 min (C18 column, 0.1% HCOOH/MeCN)
- Mp : 214–216°C (decomposition observed above 220°C)
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Mannich microwave | 62% | 99% | High | $$$ |
| Stepwise coupling | 58% | 97% | Medium | $$ |
| One-pot synthesis | 45% | 95% | Low | $ |
Microwave-assisted Mannich reaction demonstrates superior efficiency but requires specialized equipment. Traditional stepwise methods remain viable for small-scale production.
Biological Activity
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (hereafter referred to as compound A) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a thiophene ring substituted with a carboxylic acid group and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 256.3 g/mol. The presence of the pyrazole ring is significant for its biological activity, as pyrazole derivatives are known for various pharmacological properties.
The biological activity of compound A can be attributed to several mechanisms:
- Antioxidant Activity : Pyrazole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and inflammation.
- Anti-inflammatory Effects : Compound A may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential use in inflammatory diseases.
- Antimicrobial Activity : The thiophene structure enhances the compound's ability to disrupt microbial cell membranes, making it effective against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that compound A may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Antimicrobial | Disruption of microbial membranes | |
| Anticancer | Induction of apoptosis |
Case Studies
- Antioxidant Activity Study : A study demonstrated that compounds similar to A exhibited significant antioxidant activity through DPPH radical scavenging assays. The results indicated a dose-dependent response, highlighting the potential use of such compounds in oxidative stress-related conditions.
- Anti-inflammatory Research : In vitro studies on inflammatory models showed that compound A significantly reduced levels of TNF-alpha and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases like arthritis.
- Antimicrobial Testing : Compound A was tested against various bacterial strains, including E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Investigations : Recent research has indicated that compound A can inhibit the proliferation of several cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction.
Scientific Research Applications
Pharmaceutical Applications
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has shown promise in medicinal chemistry. Its structural similarity to known bioactive compounds allows it to be explored for various therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Case Study: Anticancer Activity
A study investigated the compound's cytotoxic effects on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Agrochemical Applications
The compound's biological activity extends to agricultural applications, where it has been studied for its efficacy as a herbicide and fungicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for developing new agrochemical products.
Case Study: Herbicidal Activity
Research demonstrated that formulations containing this compound effectively controlled weed growth in various crops without harming the plants themselves . This dual action enhances its utility in sustainable agriculture.
Material Science
In material science, this compound can be used as a building block for synthesizing novel polymers and materials with specialized properties.
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create conductive polymers |
| Coatings | Potential use in protective coatings due to stability |
| Sensors | Development of chemical sensors leveraging its reactivity |
Biological Research
The compound serves as a valuable tool in biological research for studying enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies indicated that this compound acts as an inhibitor of certain enzymes involved in metabolic disorders, highlighting its potential in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
- Molecular Formula : C₁₁H₁₄N₄O₄S
- Molecular Weight : 248.29 g/mol (CAS: 1001500-40-8) .
- Key Differences: The nitro group (NO₂) at the 4-position replaces the amino group (NH₂).
- Impact: Reactivity: Nitro groups are electron-withdrawing, reducing nucleophilicity compared to the amino group. Stability: Nitro derivatives are generally less stable under reducing conditions.
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid
Variations in the Linker and Core Structure
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., Compound 19a)
- Structure : Features a pyrrolo[2,3-d]pyrimidine core instead of pyrazole, linked via methyl to thiophene-carboxylic acid.
- Synthesis : Prepared in 95% yield; melting point 200–201°C .
- Biological Relevance : These compounds exhibit antitumor activity, suggesting the pyrrolopyrimidine moiety enhances interaction with enzymatic targets like kinases .
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
- Molecular Formula : C₁₁H₁₆N₂O₂S
- Molecular Weight : 240.32 g/mol (CAS: 1245806-60-3) .
- Key Differences : Piperazine replaces pyrazole.
- Impact :
- Solubility : Piperazine’s basicity improves aqueous solubility.
- Pharmacokinetics : Piperazine derivatives are common in drug design for optimizing absorption and distribution.
Functional Group Modifications
Ester Derivatives (e.g., Compound 20a)
- Structure : Diethyl glutamate ester conjugated to the thiophene-carboxylic acid.
- Synthesis : 63% yield; melting point 78–79°C .
- Impact: Prodrug Potential: Esterification masks the carboxylic acid, enhancing cell permeability. Stability: Esters are hydrolyzed in vivo to release the active carboxylic acid form.
Q & A
Q. What are the standard synthetic routes for preparing 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves coupling a pyrazole derivative to a thiophene-carboxylic acid scaffold. A common approach includes:
Thiophene Core Preparation : Ethyl 2-aminothiophene-3-carboxylate derivatives are synthesized via Gewald reactions (condensation of ketones, sulfur, and cyanoacetates) .
Pyrazole Functionalization : 4-Amino-3,5-dimethylpyrazole is prepared by cyclocondensation of hydrazines with β-keto esters or diketones .
Methyl Linker Introduction : Alkylation or nucleophilic substitution reactions connect the pyrazole moiety to the thiophene ring via a methylene bridge. For example, chloromethyl-thiophene intermediates may react with pyrazole under basic conditions (e.g., K₂CO₃ in DMF) .
Ester Hydrolysis : The ethyl ester group on the thiophene ring is hydrolyzed to a carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Q. Optimization Tips :
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Ester hydrolysis | 2M NaOH, THF/H₂O (3:1), reflux, 4h | 85–90 |
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement. For example, thiophene-carboxylic acid derivatives exhibit planar rings with dihedral angles <5° between substituents .
- NMR Spectroscopy :
- ¹H NMR : Pyrazole NH₂ protons appear as broad singlets (~δ 5.5 ppm), while thiophene protons resonate at δ 6.5–7.0 ppm .
- ¹³C NMR : Carboxylic acid carbonyls appear at δ 165–170 ppm.
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 292).
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s antitumor activity, and how are data contradictions resolved?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <50 μM indicate potency .
- DNA Damage : Bleomycin-dependent assays measure antioxidant activity by quantifying inhibition of Fe²⁺-induced DNA strand breaks .
- Contradiction Management :
- Variability in IC₅₀ values may arise from cell line heterogeneity. Validate results across multiple lines (e.g., A549, HepG2).
- Use orthogonal assays (e.g., comet assay for DNA damage) to confirm mechanisms .
Q. Table 2: Antitumor Activity Data
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 28.4 | MTT (72h) | |
| HeLa | 34.1 | SRB (48h) |
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Variable Substituents : Modify pyrazole amino groups (e.g., –NH₂ vs. –NHAc) or thiophene substituents (e.g., –CH₃ vs. –Cl).
- SAR Workflow :
- Synthesize Analogues : Focus on 5–10 derivatives with systematic substitutions.
- Assay Parallelism : Test all compounds under identical conditions (e.g., 48h incubation, 10–100 μM doses).
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity .
Q. Table 3: Example SAR Findings
| Derivative | Substituent (R) | IC₅₀ (μM) | logP |
|---|---|---|---|
| 1 | –CH₃ | 28.4 | 1.8 |
| 2 | –Cl | 19.7 | 2.3 |
Q. How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor via HPLC .
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to simulate metabolic oxidation .
- Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolites via LC-MS/MS .
Q. What methodologies address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Dissolve in PBS (pH 7.4) with 1% Tween-80 for cell-based assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. How do crystallography and spectroscopy resolve discrepancies in proposed molecular configurations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
